REACTION_SMILES
|
[Br:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:27][S:28]([CH3:29])=[O:30].[K+:25].[K+:26].[OH:1][N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7]>>[O:1]([N:2]1[C:3](=[O:12])[c:4]2[c:5]([cH:8][cH:9][cH:10][cH:11]2)[C:6]1=[O:7])[CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrC1CCCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1OC1CCCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |